molecular formula C28H39ClN6O6 B2590161 Mc-Val-Cit-PAB-Cl CAS No. 1639351-92-0

Mc-Val-Cit-PAB-Cl

Cat. No.: B2590161
CAS No.: 1639351-92-0
M. Wt: 591.11
InChI Key: TUMQZNBKSWFFAZ-OFVILXPXSA-N
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Mechanism of Action

Target of Action

Mc-Val-Cit-PAB-Cl is a cleavable linker used in the construction of antibody-drug conjugates (ADCs) . The primary targets of this compound are proteins or antigens on cancer cells that the antibody component of the ADC is designed to recognize and bind to .

Mode of Action

The this compound linker is designed to be stable in the bloodstream but to release the drug once inside the target cell . This is achieved through the use of a cleavable linker, which is sensitive to conditions within the cell . Upon internalization of the ADC into the target cell, the linker is cleaved, releasing the cytotoxic drug .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific cytotoxic drug that is attached to the linker . The general mechanism involves the disruption of cellular processes, leading to cell death . The linker itself is designed to be cleaved by enzymes present in the target cell, which triggers the release of the drug .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its role as a linker in an ADC . The ADC is designed to be stable in the bloodstream, which allows it to circulate throughout the body and reach the target cells . Once inside the target cell, the linker is cleaved, and the drug is released . This process influences the bioavailability of the drug, as it is only released within the target cells .

Result of Action

The result of the action of this compound is the selective delivery of a cytotoxic drug to target cells . By using a cleavable linker, the drug is only released within the target cell, which helps to minimize damage to healthy cells . The released drug can then exert its cytotoxic effects, leading to cell death .

Action Environment

The action of this compound is influenced by the environment within the target cell . The linker is designed to be cleaved by enzymes that are present within the cell, which means that the intracellular environment plays a key role in the release of the drug . Additionally, factors such as the expression level of the target antigen can influence the efficacy of the ADC .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mc-Val-Cit-PAB-Cl involves multiple steps, starting with the preparation of the valine-citrulline dipeptide. This dipeptide is then linked to p-aminobenzylcarbonyl chloride through a series of reactions involving protection and deprotection steps to ensure the stability of the intermediate compounds. The final product is obtained by coupling the maleimidocaproyl group to the valine-citrulline-p-aminobenzylcarbonyl intermediate .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mc-Val-Cit-PAB-Cl is unique due to its high specificity and stability, which enhance the efficacy of antibody-drug conjugates. Its design allows for efficient cleavage by lysosomal enzymes, ensuring the targeted release of the cytotoxic payload .

Properties

IUPAC Name

N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(chloromethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39ClN6O6/c1-18(2)25(34-22(36)8-4-3-5-16-35-23(37)13-14-24(35)38)27(40)33-21(7-6-15-31-28(30)41)26(39)32-20-11-9-19(17-29)10-12-20/h9-14,18,21,25H,3-8,15-17H2,1-2H3,(H,32,39)(H,33,40)(H,34,36)(H3,30,31,41)/t21-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMQZNBKSWFFAZ-OFVILXPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39ClN6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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